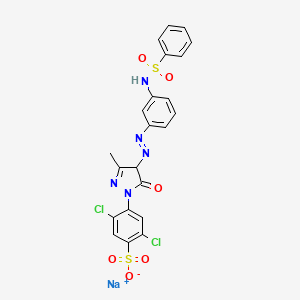![molecular formula C7H11NO6 B14409048 [(1-Carboxypropyl)amino]propanedioic acid CAS No. 81877-41-0](/img/structure/B14409048.png)
[(1-Carboxypropyl)amino]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Carboxypropyl)amino]propanedioic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of dimethyl malonate or diethyl malonate . This process is favored due to its efficiency and cost-effectiveness. The hydrolysis reaction is carried out under acidic or basic conditions to yield the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Carboxypropyl)amino]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[(1-Carboxypropyl)amino]propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.
Industry: It is used in the production of polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of [(1-Carboxypropyl)amino]propanedioic acid involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor in enzymatic reactions, particularly those involving carboxylases and dehydrogenases . This inhibition affects metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid (Propanedioic acid): A dicarboxylic acid with the formula C3H4O4.
Succinic acid: A dicarboxylic acid with the formula C4H6O4.
Fumaric acid: A dicarboxylic acid with the formula C4H4O4.
Uniqueness
[(1-Carboxypropyl)amino]propanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a competitive inhibitor in enzymatic reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
81877-41-0 |
|---|---|
Molekularformel |
C7H11NO6 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-(1-carboxypropylamino)propanedioic acid |
InChI |
InChI=1S/C7H11NO6/c1-2-3(5(9)10)8-4(6(11)12)7(13)14/h3-4,8H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
DLRGSVZOFAYSFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)NC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
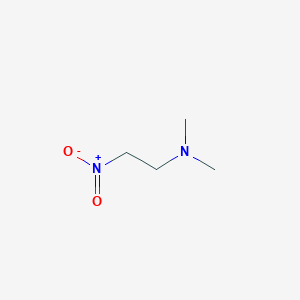
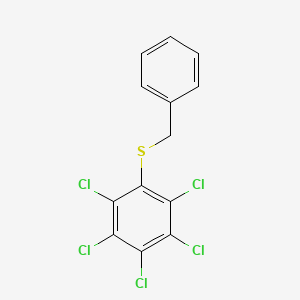
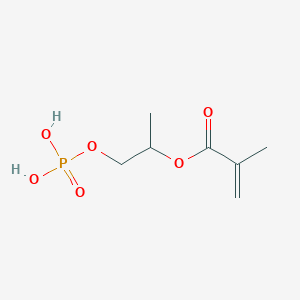
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
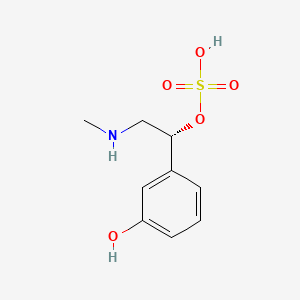
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)

![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)


